

Pharmacokinetics of SR 146131 in Rodents: A Review of Publicly Available Data

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Compound of Interest		
Compound Name:	SR 146131	
Cat. No.:	B1682613	Get Quote

Despite extensive investigation, detailed quantitative pharmacokinetic data for the selective nonpeptide cholecystokinin subtype 1 (CCK1) receptor agonist, **SR 146131**, in rodent models remains largely unavailable in the public domain. This in-depth technical guide sought to compile and present comprehensive information on the absorption, distribution, metabolism, and excretion (ADME) of **SR 146131** in rats and mice. However, a thorough review of scientific literature and public databases reveals a primary focus on the compound's pharmacodynamic effects, with only qualitative suggestions regarding its pharmacokinetic profile.

While research indicates **SR 146131** is a potent and orally active CCK1 agonist in vivo, specific parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the curve (AUC), elimination half-life (t½), and absolute bioavailability have not been published. One study notes that pharmacodynamic observations suggest a "high absolute bioavailability," but the underlying quantitative data to support this claim is not provided.[1]

Summary of Available Information

Published research on **SR 146131**, primarily from its developer Sanofi-Synthelabo, has centered on its pharmacological activity. These studies have demonstrated its effects on various physiological processes in rodents, including:

- Inhibition of gastric and gallbladder emptying in mice.[1]
- Reduction of food intake in fasted and non-fasted rats, as well as in gerbils.



Modulation of locomotor activity in mice.[1]

These findings highlight the potent in vivo effects of **SR 146131**, but do not offer the specific pharmacokinetic data required for a detailed ADME analysis.

Data Presentation

Due to the absence of quantitative pharmacokinetic data in the reviewed literature, the creation of structured tables for comparative analysis of parameters such as Cmax, Tmax, AUC, and bioavailability is not possible at this time.

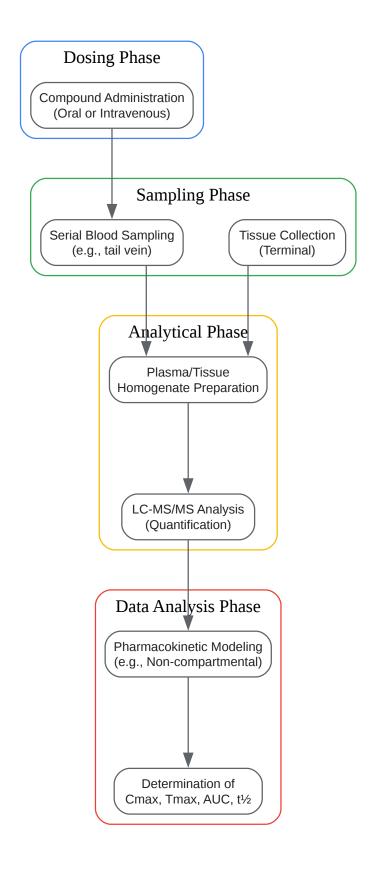
Experimental Protocols

Detailed experimental protocols for pharmacokinetic studies of **SR 146131** in rodents, including specific methodologies for determining plasma concentrations, tissue distribution, and metabolic pathways, are not described in the available scientific publications.

Visualizations

The lack of information regarding the metabolic fate of **SR 146131** prevents the generation of signaling pathway diagrams or experimental workflow visualizations related to its pharmacokinetics. For illustrative purposes, a generalized workflow for a typical rodent pharmacokinetic study is presented below.





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Caption: Generalized workflow of a typical rodent pharmacokinetic study.



Conclusion

While **SR 146131** has been characterized as a potent and selective CCK1 receptor agonist with significant in vivo activity in rodents, a comprehensive and quantitative understanding of its pharmacokinetic profile is absent from the publicly accessible scientific literature. The data required to fulfill the core requirements of this technical guide—namely, the presentation of quantitative data, detailed experimental protocols, and visualizations of metabolic pathways—is not available. Further research and publication of dedicated pharmacokinetic studies would be necessary to provide a complete picture of the ADME properties of **SR 146131** in rodent models.

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References

- 1. researchgate.net [researchgate.net]
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